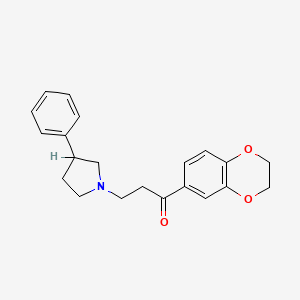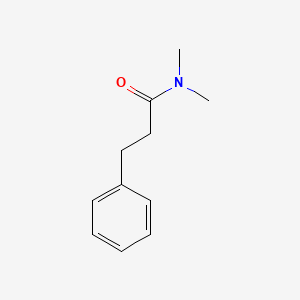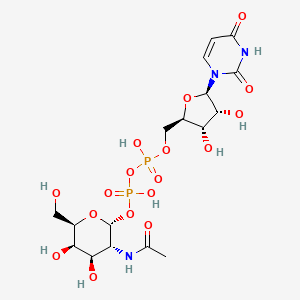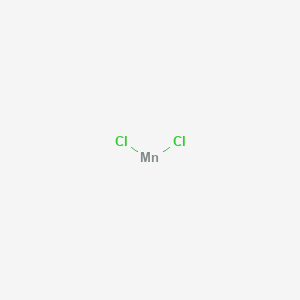![molecular formula C52H74Cl2O18 B1204817 [6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
Vue d'ensemble
Description
La fidaxomicine est un nouveau macrolide antibiotique utilisé principalement pour le traitement des infections à Clostridioides difficile. C'est un antibiotique à spectre étroit qui cible sélectivement Clostridioides difficile tout en épargnant la flore intestinale bénéfique. La fidaxomicine est faiblement absorbée dans la circulation sanguine lorsqu'elle est administrée par voie orale, ce qui en fait un traitement efficace pour les infections gastro-intestinales .
Méthodes De Préparation
La fidaxomicine est un produit de fermentation obtenu à partir de l'actinomycète Dactylosporangium aurantiacum sous-espèce hamdenensis . La production industrielle de fidaxomicine implique la culture de ce micro-organisme dans des conditions spécifiques pour optimiser le rendement de l'antibiotique. Le bouillon de fermentation est ensuite soumis à divers procédés de purification pour isoler la fidaxomicine sous sa forme pure .
Analyse Des Réactions Chimiques
La fidaxomicine subit plusieurs réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la fidaxomicine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
La fidaxomicine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, la fidaxomicine est utilisée comme composé modèle pour étudier les mécanismes d'action et de résistance des antibiotiques. En biologie, elle est utilisée pour étudier les interactions entre les antibiotiques et les cellules bactériennes. En médecine, la fidaxomicine est principalement utilisée pour traiter les infections à Clostridioides difficile, mais elle est également étudiée pour son potentiel à traiter d'autres infections bactériennes. Dans l'industrie, la fidaxomicine est utilisée dans le développement de nouveaux antibiotiques et autres produits pharmaceutiques .
Mécanisme d'action
La fidaxomicine exerce ses effets en inhibant l'ARN polymérase bactérienne, empêchant ainsi la transcription de l'ADN bactérien en ARN. Cette inhibition perturbe la synthèse des protéines essentielles, entraînant la mort des cellules bactériennes. Le mécanisme d'action de la fidaxomicine est distinct de celui d'autres antibiotiques, tels que les macrolides et les rifamycines, qui ciblent différents sites sur l'ARN polymérase bactérienne .
Applications De Recherche Scientifique
Fidaxomicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, fidaxomicin is used as a model compound to study the mechanisms of antibiotic action and resistance. In biology, it is used to investigate the interactions between antibiotics and bacterial cells. In medicine, fidaxomicin is primarily used to treat Clostridioides difficile infections, but it is also being explored for its potential to treat other bacterial infections. In industry, fidaxomicin is used in the development of new antibiotics and other pharmaceutical products .
Mécanisme D'action
Fidaxomicin exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts the synthesis of essential proteins, leading to the death of the bacterial cells. Fidaxomicin’s mechanism of action is distinct from other antibiotics, such as macrolides and rifamycins, which target different sites on the bacterial RNA polymerase .
Comparaison Avec Des Composés Similaires
La fidaxomicine est unique parmi les antibiotiques en raison de son spectre d'activité étroit et de son impact minime sur la flore intestinale normale. Les composés similaires comprennent la vancomycine et le métronidazole, qui sont également utilisés pour traiter les infections à Clostridioides difficile. La fidaxomicine s'est avérée plus efficace pour réduire la récurrence des infections par rapport à ces autres antibiotiques . D'autres composés similaires incluent les rifamycines, qui ciblent également l'ARN polymérase bactérienne mais à différents sites .
Propriétés
IUPAC Name |
[6-[[12-[3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNESXIJDCBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74Cl2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873857-62-6 | |
| Record name | (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)













